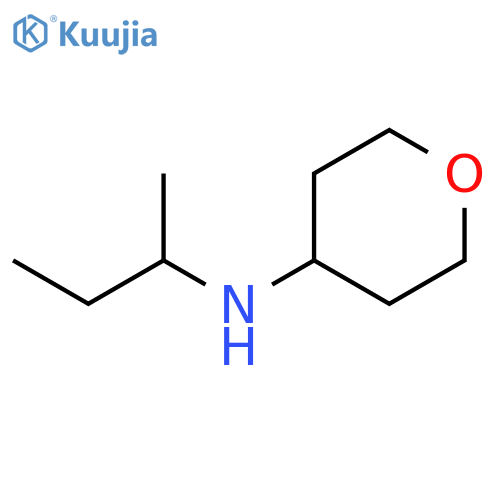

Cas no 1154893-28-3 (N-(butan-2-yl)oxan-4-amine)

N-(butan-2-yl)oxan-4-amine structure

商品名:N-(butan-2-yl)oxan-4-amine

N-(butan-2-yl)oxan-4-amine 化学的及び物理的性質

名前と識別子

-

- 2H-Pyran-4-amine, tetrahydro-N-(1-methylpropyl)-

- N-(butan-2-yl)oxan-4-amine

-

- インチ: 1S/C9H19NO/c1-3-8(2)10-9-4-6-11-7-5-9/h8-10H,3-7H2,1-2H3

- InChIKey: WYFOKGQDUCNMQG-UHFFFAOYSA-N

- ほほえんだ: C1OCCC(NC(C)CC)C1

計算された属性

- せいみつぶんしりょう: 157.147

- どういたいしつりょう: 157.147

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 99.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3A^2

N-(butan-2-yl)oxan-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551448-1g |

N-(sec-butyl)tetrahydro-2H-pyran-4-amine |

1154893-28-3 | 98% | 1g |

¥6978.00 | 2024-08-09 | |

| Enamine | EN300-166510-0.5g |

N-(butan-2-yl)oxan-4-amine |

1154893-28-3 | 0.5g |

$699.0 | 2023-05-24 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01023649-1g |

N-(Butan-2-yl)oxan-4-amine |

1154893-28-3 | 98% | 1g |

¥2791.0 | 2023-03-01 | |

| Enamine | EN300-166510-50mg |

N-(butan-2-yl)oxan-4-amine |

1154893-28-3 | 50mg |

$348.0 | 2023-09-21 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10873-500mg |

N-(butan-2-yl)oxan-4-amine |

1154893-28-3 | 95% | 500mg |

¥1827.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10873-100.0mg |

N-(butan-2-yl)oxan-4-amine |

1154893-28-3 | 95% | 100.0mg |

¥823.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10873-250mg |

N-(butan-2-yl)oxan-4-amine |

1154893-28-3 | 95% | 250mg |

¥1095.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10873-5g |

N-(butan-2-yl)oxan-4-amine |

1154893-28-3 | 95% | 5g |

¥8223.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10873-500.0mg |

N-(butan-2-yl)oxan-4-amine |

1154893-28-3 | 95% | 500.0mg |

¥1827.0000 | 2024-07-28 | |

| Enamine | EN300-166510-5.0g |

N-(butan-2-yl)oxan-4-amine |

1154893-28-3 | 5g |

$2110.0 | 2023-05-24 |

N-(butan-2-yl)oxan-4-amine 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

1154893-28-3 (N-(butan-2-yl)oxan-4-amine) 関連製品

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 42464-96-0(NNMTi)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1154893-28-3)N-(butan-2-yl)oxan-4-amine

清らかである:99%

はかる:1g

価格 ($):373.0